molecular formula C12H18O5 B2553996 ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate CAS No. 148811-50-1

ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate

Cat. No.: B2553996
CAS No.: 148811-50-1
M. Wt: 242.271
InChI Key: YERYYLHWWCHIRT-FWSPBBIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tricyclic core (tricyclo[4.3.0.02,4]nonane) with three oxygen atoms in the 3,7,9-trioxa configuration and a methyl-substituted ester group. While direct synthesis details are absent in the provided evidence, analogous tricyclic esters are typically synthesized via cyclization reactions involving epoxides or acid-catalyzed ring closure .

Properties

IUPAC Name

ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c1-4-14-9(13)6-12-8(16-12)5-7-10(12)17-11(2,3)15-7/h7-8,10H,4-6H2,1-3H3/t7-,8-,10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERYYLHWWCHIRT-FWSPBBIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC12C(O1)CC3C2OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@]12[C@H](O1)C[C@@H]3[C@H]2OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known organic reactions. The key steps include the formation of the tricyclic core and the subsequent esterification to introduce the ethyl acetate group. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Tricyclic Esters with Heteroatom Variations

Ethyl 2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]acetate (CAS: 99964-82-6)
  • Structure : Contains a diazatricyclic system (7,11-diazatricyclo) with a lactam (6-oxo) group.
  • Key Differences : Replacement of oxygen atoms with nitrogen alters polarity and hydrogen-bonding capacity. The conjugated diene system (trideca-2,4-dien) may enhance UV activity compared to the fully saturated target compound .
  • Applications : Likely explored for bioactivity due to nitrogen’s role in drug-receptor interactions.
(2R,3S,4S,6R,8R,14R)-3-Hydroxy-2,4,7,14-tetramethyl-9-oxo-4-vinyltricyclo[5.4.3.0~1,8~]tetradec-6-yl {[2-(diethylamino)ethyl]sulfanyl}acetate
  • Structure : A sulfur-containing tricyclic ester with a tertiary amine side chain.
  • Key Differences: Sulfanylacetate group increases lipophilicity, while the diethylaminoethyl moiety introduces pH-dependent solubility. The hydroxy and vinyl substituents may influence metabolic stability .
  • Applications: Potential prodrug design due to hydrolyzable ester and amine functionalities.

Bicyclic and Simpler Esters

Ethyl [(1R,4R,6S)-3-ethenyl-4,7,7-trimethylbicyclo[4.1.0]hept-3-yl]acetate
  • Structure : Bicyclo[4.1.0]heptane core with ethenyl and methyl groups.
  • Key Differences : Reduced ring strain compared to tricyclic systems. The ethenyl group may participate in Diels-Alder reactions, unlike the oxygen-bridged target compound .
  • Physical Properties : Likely lower melting point due to fewer polar oxygen atoms.
Ethyl 2-oxo-2-(p-tolyl)acetate
  • Structure : A simple α-ketoester with a para-methylphenyl group.
  • Key Differences : Linear structure with a reactive α-keto group, enabling nucleophilic attacks (e.g., in peptide coupling). The absence of cyclic constraints increases conformational flexibility .
  • Synthetic Utility: Used as a precursor for nitromethanes and amino acids via nitro reduction.

Pharmaceutical Derivatives with Complex Ester Moieties

Atorvastatin-Related Compounds (e.g., tert-Butyl 2-((4R,6R)-6-{2-[...]}ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate)
  • Structure : Tetrahydro-pyran cores with fluorophenyl and carboxamide groups.
  • Key Differences : Bulky aryl substituents enhance binding to HMG-CoA reductase. The dioxane ring provides metabolic resistance compared to the target compound’s trioxatricyclo system .
  • Applications : Cholesterol-lowering agents, highlighting the role of ester groups in prodrug activation.
(1R,2R)-1-((2S)-2-Acetoxy-6-isopropylchroman-4-yl)propane-1,2,3-triyl Triacetate
  • Structure : Chroman-based triacetate with isopropyl and multiple ester groups.
  • Key Differences : High ester density increases hydrophobicity. The chroman ring’s aromaticity contrasts with the aliphatic trioxatricyclo core of the target compound .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Notable Properties Applications Reference
Target Compound C₁₃H₂₀O₅ Trioxatricyclo, methyl ester High stereochemical rigidity Chiral synthesis, drug intermediates
Ethyl 2-[(1R,9S)-6-oxo-7,11-diazatricyclo... C₁₅H₂₀N₂O₃ Diazatricyclo, lactam UV-active diene Bioactivity studies
Ethyl 2-oxo-2-(p-tolyl)acetate C₁₁H₁₂O₃ α-Ketoester, aryl Conformational flexibility Precursor for amino acids
Atorvastatin-Related Compound I C₃₄H₄₄FNO₅ Tetrahydro-pyran, fluorophenyl Metabolic stability Cholesterol management

Key Research Findings

  • Synthetic Challenges : Tricyclic oxygen systems (e.g., the target compound) require precise stereochemical control, often achieved via enzymatic resolution or chiral catalysts .
  • Reactivity Trends : Esters with α-heteroatoms (e.g., sulfur in ) exhibit slower hydrolysis rates compared to simple alkyl esters .

Biological Activity

Ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate (CAS Number: 148811-50-1) is a complex organic compound notable for its potential biological activity. This article aims to explore its biological properties, including toxicity assessments, mutagenicity studies, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C12H18O5, with a molecular weight of 242.271 g/mol. The compound features a unique tricyclic structure that may contribute to its biological activity.

Molecular Structure

PropertyValue
Molecular FormulaC12H18O5
Molecular Weight242.271 g/mol
CAS Number148811-50-1
IUPAC NameThis compound

Toxicity Studies

A series of toxicity assessments have been conducted to evaluate the safety profile of this compound:

  • Acute Toxicity : In studies involving F344/N rats and B6C3F1 mice administered varying doses (0 to 500 mg/kg bw/day), no compound-related deaths were observed at any dose level. However, male rats showed a slight decrease in body weight at the highest dose tested .
  • Chronic Toxicity : A chronic exposure study indicated that the no-observed-adverse-effect level (NOAEL) for systemic effects was established at 100 mg/kg bw/day due to observed lesions in the forestomach and changes in organ weights at higher doses .

Mutagenicity Studies

Mutagenicity assessments have provided insights into the genetic safety of the compound:

  • In an Ames test using strain TA100 with metabolic activation, this compound demonstrated mutagenic properties at certain concentrations . However, it was not mutagenic in other strains without metabolic activation.
  • Chromosomal aberration tests in Chinese hamster ovary (CHO) cells indicated that the compound could induce sister chromatid exchanges and chromosomal aberrations under specific conditions .

Case Studies

Case Study 1: Forestomach Toxicity
In a detailed study examining forestomach toxicity in rodents treated with this compound:

  • Lesions were primarily acanthosis (hyperplasia of the squamous epithelium).
  • The study highlighted the need for careful consideration of dosage and administration routes to mitigate adverse effects.

Case Study 2: Organ Weight Changes
Another significant finding from chronic toxicity studies was the alteration in organ weights:

OrganChange Observed
KidneyIncreased relative weights in dosed females
LiverDecreased relative weights in dosed males

Q & A

Q. What are the key considerations for designing a synthetic route for this tricyclic oxa-acetate derivative?

The synthesis of such a complex tricyclic structure requires careful stereochemical control. Focus on:

  • Ring-closing strategies : Use stereoselective cyclization methods (e.g., acid-catalyzed or transition-metal-mediated) to form the 3,7,9-trioxatricyclo system while preserving the (1R,2R,4R,6R) configuration .
  • Protecting groups : Employ orthogonal protecting groups (e.g., acetates, silyl ethers) to manage reactive hydroxyl groups during synthesis .
  • Purification : Utilize preparative HPLC or column chromatography to isolate diastereomers, as evidenced by similar tricyclic systems .

Q. How can the stereochemical configuration of this compound be validated experimentally?

  • Single-crystal X-ray diffraction (SCXRD) : Resolve the absolute configuration by growing crystals in a non-polar solvent (e.g., hexane/ethyl acetate) and analyze using SCXRD, as demonstrated for structurally related tricyclic compounds .
  • NMR spectroscopy : Compare experimental 1H^1H- and 13C^13C-NMR chemical shifts with DFT-calculated values to confirm stereochemistry .

Q. What stability challenges arise during storage or handling of this compound?

  • Hydrolysis susceptibility : The ester and ether linkages may hydrolyze under acidic or basic conditions. Stability studies should include pH-dependent degradation profiling (e.g., HPLC monitoring at pH 3–10) .
  • Light sensitivity : Perform photostability testing under ICH Q1B guidelines due to potential nitro or conjugated systems in related compounds .

Q. What safety protocols are critical for laboratory handling?

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as acetates in similar structures are irritants .
  • Ventilation : Handle in a fume hood due to potential volatile byproducts (e.g., acetic acid) during reactions .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s reactivity in catalytic systems?

  • DFT calculations : Model transition states for ring-opening reactions or nucleophilic attacks on the ester group. Compare with experimental kinetics (e.g., Arrhenius plots) .
  • Molecular docking : Study interactions with enzymes (e.g., hydrolases) to predict metabolic pathways or bioactivity .

Q. What experimental approaches resolve contradictions in reported solubility or crystallinity data?

  • Polymorph screening : Use solvent-drop grinding or high-throughput crystallization to identify stable polymorphs .
  • Solubility parameter matching : Apply Hansen solubility parameters (HSPs) to select solvents that maximize solubility without degrading the tricyclic core .

Q. How does the tricyclic oxa-system influence biological activity in vitro?

  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., methyl → ethyl) and test against targets (e.g., inflammatory enzymes). Use IC50_{50} assays to quantify potency .
  • Metabolic stability : Conduct microsomal stability assays (e.g., liver microsomes) to assess esterase-mediated hydrolysis .

Q. What advanced analytical techniques validate purity in complex reaction mixtures?

  • LC-MS/MS : Detect trace impurities (<0.1%) using high-resolution mass spectrometry with electrospray ionization (ESI) .
  • 2D NMR (HSQC, HMBC) : Assign overlapping proton signals in the tricyclic region to confirm purity .

Q. How can process optimization improve yield in scale-up synthesis?

  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) using response surface methodology .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. What theoretical frameworks explain the compound’s unique physicochemical properties?

  • Topological polar surface area (TPSA) : Calculate TPSA to predict membrane permeability and bioavailability .
  • Crystal packing analysis : Study hydrogen-bonding networks (e.g., C–H···O interactions) to explain melting points or hygroscopicity .

Methodological Recommendations

  • For stereochemical analysis : Combine SCXRD with NOESY experiments to resolve ambiguities .
  • For stability testing : Use accelerated stability chambers (40°C/75% RH) to simulate long-term storage .
  • For SAR studies : Prioritize substituents at the 8,8-dimethyl position, as modifications here significantly alter bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.